chemical properties of (3-Chloro-4-fluorophenoxy)acetyl chloride
chemical properties of (3-Chloro-4-fluorophenoxy)acetyl chloride
An In-depth Technical Guide to the Chemical Properties of (3-Chloro-4-fluorophenoxy)acetyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloro-4-fluorophenoxy)acetyl chloride is a highly reactive acyl chloride derivative of significant interest in synthetic organic chemistry. Its bifunctional nature, combining a reactive acyl chloride handle with a halogenated phenoxy moiety, makes it a valuable intermediate for the synthesis of a wide range of target molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in medicinal chemistry. It details robust synthetic protocols, explores the mechanisms of its key reactions, and outlines critical safety and handling procedures. This document serves as a technical resource for scientists leveraging this versatile building block in research and development.
Introduction
(3-Chloro-4-fluorophenoxy)acetyl chloride, with the CAS Number 826990-47-0, belongs to the acyl halide class of organic compounds[1]. These compounds are characterized by a carbonyl group single-bonded to a halogen atom, in this case, chlorine. The general structure of acyl halides is R-CO-X, where the high electronegativity of the oxygen and the halogen atom renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack[2]. This inherent reactivity makes (3-Chloro-4-fluorophenoxy)acetyl chloride an efficient acylating agent[3].
The molecule's structure is notable for two key features:
-
The Acyl Chloride Group: This functional group is the primary site of reactivity, enabling the facile introduction of the (3-chloro-4-fluorophenoxy)acetyl moiety into other molecules through nucleophilic acyl substitution reactions[4].
-
The Substituted Aromatic Ring: The presence of both chlorine and fluorine atoms on the phenoxy ring is significant. Halogenated aromatic structures are prevalent in many active pharmaceutical ingredients (APIs) and agrochemicals, as they can modulate factors like metabolic stability, binding affinity, and lipophilicity[5][6].
Consequently, (3-Chloro-4-fluorophenoxy)acetyl chloride serves as a critical building block for creating complex esters and amides, which are foundational linkages in numerous drug candidates and biologically active compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in synthesis.
Physicochemical Properties
The key identifying and physical properties of the parent carboxylic acid and related compounds are summarized below.
| Property | Value | Source |
| Chemical Name | (3-Chloro-4-fluorophenoxy)acetyl chloride | - |
| CAS Number | 826990-47-0 | [1] |
| Molecular Formula | C₈H₅Cl₂FO₂ | - |
| Molecular Weight | 223.03 g/mol | - |
| Precursor Name | (3-chloro-4-fluorophenoxy)acetic acid | [7][8] |
| Precursor Formula | C₈H₆ClFO₃ | [7][8] |
| Precursor Mol. Wt. | 204.58 g/mol | [7] |
| Precursor M.P. | 105 °C | [7] |
Spectroscopic Data (Predicted)
While a dedicated spectrum for this specific molecule is not publicly available, its characteristic spectroscopic features can be reliably predicted based on its functional groups and data from analogous structures[9][10][11][12].
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic Protons (m) | δ 7.0 - 7.5 ppm |
| Methylene Protons (-O-CH₂-) (s) | δ 4.8 - 5.0 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~170 ppm |
| Aromatic Carbons (C-F, C-Cl, C-O, C-H) | δ 115 - 160 ppm (with C-F couplings) | |
| Methylene Carbon (-O-CH₂-) | δ ~65 ppm | |
| IR Spectroscopy | Acyl Chloride C=O Stretch (strong) | 1780 - 1815 cm⁻¹ |
| Aryl Ether C-O Stretch | 1200 - 1250 cm⁻¹ | |
| Aromatic C=C Bending | 1450 - 1600 cm⁻¹ | |
| C-Cl Stretch | 600 - 800 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z corresponding to C₈H₅Cl₂FO₂ |
| (EI) | Key Fragments | [M-Cl]⁺, [M-COCl]⁺ |
Synthesis and Purification
The preparation of (3-Chloro-4-fluorophenoxy)acetyl chloride is a two-step process starting from 3-Chloro-4-fluorophenol. The workflow involves the synthesis of the intermediate carboxylic acid followed by its conversion to the final acyl chloride.
Synthesis Workflow
Caption: Two-step synthesis of (3-Chloro-4-fluorophenoxy)acetyl chloride.
Experimental Protocols
Step 1: Synthesis of (3-chloro-4-fluorophenoxy)acetic acid [13]
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Deprotonation: To a stirring solution of finely ground potassium hydroxide (KOH) in a suitable solvent like DMSO, add 3-chloro-4-fluorophenol at room temperature. The base deprotonates the phenol, forming a more nucleophilic phenoxide.
-
Nucleophilic Substitution: Cool the mixture and add methyl bromoacetate. The phenoxide attacks the electrophilic carbon of the bromoacetate, displacing the bromide ion to form the methyl ester intermediate. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis: Upon completion, the resulting methyl ester is hydrolyzed using an aqueous acid solution (e.g., HCl) to yield the final carboxylic acid product, (3-chloro-4-fluorophenoxy)acetic acid.
-
Purification: The product can be purified by extraction and recrystallization.
Step 2: Conversion to (3-Chloro-4-fluorophenoxy)acetyl chloride [14][15]
-
Reaction Setup: In a fume hood, charge a dry, round-bottomed flask equipped with a reflux condenser and a gas outlet (connected to a trap for acidic gases) with (3-chloro-4-fluorophenoxy)acetic acid.
-
Addition of Reagent: Add an excess of thionyl chloride (SOCl₂) to the flask. A catalytic amount of DMF can be used to accelerate the reaction with oxalyl chloride.
-
Reaction: Gently heat the mixture to reflux. The reaction will produce the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas as byproducts.
-
Causality: Thionyl chloride is an excellent choice for this conversion because its byproducts are gaseous[14]. This simplifies the workup, as they are easily removed from the reaction mixture, driving the equilibrium towards the product. The mechanism involves the carboxylic acid oxygen attacking the sulfur of SOCl₂, which ultimately converts the hydroxyl group into a chlorosulfite intermediate—an excellent leaving group[16][17].
-
-
Purification: After the reaction is complete (as monitored by the cessation of gas evolution), the excess thionyl chloride can be removed by distillation. The final product, (3-Chloro-4-fluorophenoxy)acetyl chloride, is then purified by fractional distillation under reduced pressure.
Reactivity and Mechanistic Insights
The chemistry of (3-Chloro-4-fluorophenoxy)acetyl chloride is dominated by the high reactivity of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
General Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. In the second step, the carbonyl double bond is reformed, and the chloride ion is expelled as a good leaving group[18][19].
Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.
Key Reactions
-
Hydrolysis: Acyl chlorides react readily, often violently, with water to form the corresponding carboxylic acid and HCl[19][20]. This reactivity necessitates that all reactions and storage involving (3-Chloro-4-fluorophenoxy)acetyl chloride be conducted under anhydrous conditions[20][21].
-
Esterification: The reaction with alcohols is vigorous and produces an ester and HCl[22][23]. To prevent side reactions and neutralize the acidic byproduct, a non-nucleophilic base such as pyridine or triethylamine is often added to the reaction mixture[21].
-
Amide Formation: (3-Chloro-4-fluorophenoxy)acetyl chloride reacts rapidly with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively[24][25][26]. This reaction is highly efficient and is a cornerstone of its use in medicinal chemistry for linking the phenoxy moiety to amine-containing scaffolds[25][27]. Two equivalents of the amine are typically used: one to act as the nucleophile and the second to neutralize the HCl byproduct[18].
Applications in Medicinal Chemistry
The utility of (3-Chloro-4-fluorophenoxy)acetyl chloride in drug development is twofold:
-
As a Source of a Privileged Scaffold: The 3-chloro-4-fluorophenoxy group is a structural motif found in various biologically active molecules. The specific substitution pattern can influence receptor binding and pharmacokinetic properties.
-
As a Reactive Linker: The acyl chloride functionality provides a reliable and efficient method for forming stable amide or ester bonds[19][28]. This allows medicinal chemists to readily couple the halogenated phenoxy scaffold to diverse molecular fragments, facilitating the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. Chloroacetyl chloride and its derivatives are widely used as intermediates in the production of pharmaceuticals[29][30].
Handling, Storage, and Safety
(3-Chloro-4-fluorophenoxy)acetyl chloride is a hazardous chemical and must be handled with stringent safety precautions. Its properties are analogous to other volatile acyl chlorides like acetyl chloride[31][32].
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage[33][34]. It is lachrymatory, meaning its vapors are irritating to the eyes due to hydrolysis on contact with moisture[20]. Inhalation may cause respiratory irritation.
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat[35][36].
-
Use glassware that has been thoroughly dried to prevent hydrolysis.
-
Keep away from water, alcohols, bases, and oxidizing agents[35][36].
-
-
Storage:
Conclusion
(3-Chloro-4-fluorophenoxy)acetyl chloride is a potent synthetic intermediate whose value is derived from its high reactivity and its constitution as a halogenated phenoxy building block. A comprehensive understanding of its synthesis from readily available precursors, its predictable reactivity through nucleophilic acyl substitution, and its stringent handling requirements allows researchers to effectively and safely utilize this compound. Its ability to efficiently form robust ester and amide linkages makes it an indispensable tool in the synthesis of novel compounds for pharmaceutical and agrochemical research.
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